molecular formula C12H16ClNO B1608726 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide CAS No. 349098-11-9

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide

Cat. No. B1608726
CAS RN: 349098-11-9
M. Wt: 225.71 g/mol
InChI Key: WRLMQMNWHVLBQU-UHFFFAOYSA-N
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Description

“3-chloro-N-ethyl-N-(2-methylphenyl)propanamide” is a chemical compound with the formula C₁₂H₁₆ClNO . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-ethyl-N-(2-methylphenyl)propanamide” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Pharmacokinetic and Metabolic Insights

Studies on similar propanamide derivatives, such as selective androgen receptor modulators (SARMs), have shed light on their pharmacokinetics and metabolism in preclinical models. For instance, research on S-1, a SARM compound, has provided detailed pharmacokinetic profiles, highlighting aspects like absorption rates, distribution volumes, and metabolic pathways in rats (Di Wu et al., 2006). This type of research is crucial for understanding how similar compounds, including 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide, might behave in biological systems, their potential therapeutic applications, and safety profiles.

Analytical Methodologies

Analytical techniques for identifying and quantifying arylcyclohexylamines in biological matrices provide a framework for developing methods to analyze 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide and its metabolites. Research into the analytical profiles of methoxetamine and related compounds has established methods using liquid chromatography and mass spectrometry, enabling the detection of these substances in blood, urine, and vitreous humor (G. De Paoli et al., 2013). Such methodologies are essential for toxicological studies, drug development, and forensic analyses.

Potential for Bioactive Applications

While the direct applications of 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide were not identified, studies on structurally related compounds have revealed potential bioactive properties. For example, research on Jolyna laminarioides identified compounds with antimicrobial and chymotrypsin inhibitory activities (Atta-ur-rahman et al., 1997). Such findings suggest that 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide and similar compounds could be explored for their potential therapeutic benefits, including antimicrobial and enzyme inhibitory effects.

Safety and Hazards

“3-chloro-N-ethyl-N-(2-methylphenyl)propanamide” is classified as an irritant . For more detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(12(15)8-9-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMQMNWHVLBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391384
Record name 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide

CAS RN

349098-11-9
Record name 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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